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molecular formula C8H7N5O2 B8537996 1-(3-Methyl-4-nitrophenyl)tetrazole

1-(3-Methyl-4-nitrophenyl)tetrazole

Cat. No. B8537996
M. Wt: 205.17 g/mol
InChI Key: YMZOWODKFWAXBK-UHFFFAOYSA-N
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Patent
US04728653

Procedure details

1-(3-Methylphenyl)tetrazole (11.3 g) was cautiously added at 0° to fuming nitric acid (100 cm3) with stirring and the solution was then warmed on a steam bath for 5 minutes. The cooled solution was poured onto ice (200 g), and the solid material was filtered off, washed with water (100 cm3) and dried. Recrystallisation from ethyl acetate afforded 1-(3-methyl-4-nitrophenyl)tetrazole, m.p. 166°-168° (9.4 g).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[N:11][N:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[N+:13]([O-])([OH:15])=[O:14]>>[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[N:11][N:10]=[N:9]2)[CH:5]=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CC=1C=C(C=CC1)N1N=NN=C1
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was then warmed on a steam bath for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The cooled solution was poured onto ice (200 g)
FILTRATION
Type
FILTRATION
Details
the solid material was filtered off
WASH
Type
WASH
Details
washed with water (100 cm3)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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